molecular formula C12H25N B14528064 N,N-Diethyl-2-methylhept-1-en-3-amine CAS No. 62721-77-1

N,N-Diethyl-2-methylhept-1-en-3-amine

Cat. No.: B14528064
CAS No.: 62721-77-1
M. Wt: 183.33 g/mol
InChI Key: FMJZDEFMFACITJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methylhept-1-en-3-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a 2-methylhept-1-en-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-methylhept-1-en-3-amine can be achieved through several methods. One common approach involves the alkylation of N,N-diethylamine with 2-methylhept-1-en-3-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-methylhept-1-en-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2-methylhept-1-en-3-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methylhept-1-en-3-amine involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylmethylamine
  • N,N-Diisopropylethylamine
  • N,N-Dimethylethylamine

Uniqueness

N,N-Diethyl-2-methylhept-1-en-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.

Properties

CAS No.

62721-77-1

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N,N-diethyl-2-methylhept-1-en-3-amine

InChI

InChI=1S/C12H25N/c1-6-9-10-12(11(4)5)13(7-2)8-3/h12H,4,6-10H2,1-3,5H3

InChI Key

FMJZDEFMFACITJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)C)N(CC)CC

Origin of Product

United States

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